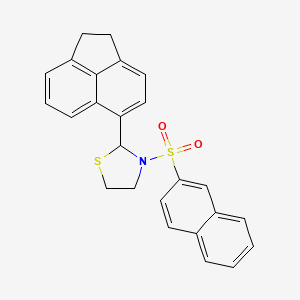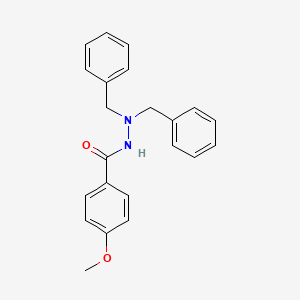![molecular formula C25H23FN2O3S B11654069 2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11654069.png)
2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of benzothienopyrimidines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps:
Formation of the Benzothieno[2,3-d]pyrimidine Core: This step often starts with the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Substitution Reactions: The introduction of the ethoxy and fluorobenzyl groups is usually achieved through nucleophilic substitution reactions. Common reagents include ethyl iodide for the ethoxy group and 4-fluorobenzyl chloride for the fluorobenzyl group.
Final Cyclization and Purification: The final product is obtained through cyclization reactions, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and benzyl positions.
Reduction: Reduction reactions can target the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
Medicinally, 2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases, including cancer and inflammatory conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways depend on the specific application and the biological system involved.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{3-ethoxy-4-[(4-chlorobenzyl)oxy]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 2-{3-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
Compared to similar compounds, 2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is unique due to the presence of the fluorobenzyl group. This group can significantly influence the compound’s chemical reactivity and biological activity, potentially enhancing its effectiveness in various applications.
Propiedades
Fórmula molecular |
C25H23FN2O3S |
|---|---|
Peso molecular |
450.5 g/mol |
Nombre IUPAC |
2-[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C25H23FN2O3S/c1-2-30-20-13-16(9-12-19(20)31-14-15-7-10-17(26)11-8-15)23-27-24(29)22-18-5-3-4-6-21(18)32-25(22)28-23/h7-13H,2-6,14H2,1H3,(H,27,28,29) |
Clave InChI |
PJXXZEKMXDCLQM-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=CC(=C1)C2=NC3=C(C4=C(S3)CCCC4)C(=O)N2)OCC5=CC=C(C=C5)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![propyl {[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B11653988.png)
![propan-2-yl {[3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B11653995.png)
![N,N'-(oxydibenzene-4,1-diyl)bis[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide]](/img/structure/B11653996.png)
![N-(4-{[4-(4-methylphenyl)phthalazin-1-yl]oxy}phenyl)acetamide](/img/structure/B11654006.png)
![5-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11654007.png)
![3-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)propanamide](/img/structure/B11654009.png)
![11-(3-chloro-4-hydroxy-5-methoxyphenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11654013.png)
![2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11654018.png)
![N-[2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-(morpholin-4-ylcarbonyl)benzamide](/img/structure/B11654026.png)
![N-{(Z)-[(6-methoxy-4-methylquinazolin-2-yl)amino][(phenylcarbonyl)amino]methylidene}benzamide](/img/structure/B11654038.png)

![1-Benzyl-3-[3-(1-benzyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)propyl]thiourea](/img/structure/B11654066.png)
![2-(dimethylamino)ethyl 3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B11654070.png)
